Curzerene

Lung adenocarcinoma Antiproliferative assay Sesquiterpene comparison

Curzerene (CAS 17910-09-7, molecular formula C₁₅H₂₀O, MW 216.32) is a furanoeudesmane sesquiterpene first isolated from Curcuma rhizomes and subsequently identified in Commiphora myrrha (myrrh) and Eugenia uniflora essential oils. It exhibits antiproliferative activity against human lung adenocarcinoma (SPC-A1) cells with IC₅₀ values of 403.8, 154.8, and 47.01 µM at 24, 48, and 72 h, respectively, and induces G₂/M cell-cycle arrest and apoptosis.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 17910-09-7
Cat. No. B231402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurzerene
CAS17910-09-7
Synonymscurzerene
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C
InChIInChI=1S/C15H22O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h9,13H,2,6-8H2,1,3-5H3/t13-,15-/m1/s1
InChIKeySLEDFMXZSQPLHT-UKRRQHHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Curzerene (CAS 17910-09-7) Procurement-Relevant Profile: A Furanoeudesmane Sesquiterpene with Dual GSTA1/GSTA4 Targeting


Curzerene (CAS 17910-09-7, molecular formula C₁₅H₂₀O, MW 216.32) is a furanoeudesmane sesquiterpene first isolated from Curcuma rhizomes and subsequently identified in Commiphora myrrha (myrrh) and Eugenia uniflora essential oils [1][2]. It exhibits antiproliferative activity against human lung adenocarcinoma (SPC-A1) cells with IC₅₀ values of 403.8, 154.8, and 47.01 µM at 24, 48, and 72 h, respectively, and induces G₂/M cell-cycle arrest and apoptosis [1]. Curzerene mechanistically downregulates glutathione S-transferase A1 (GSTA1) in lung cancer cells and GSTA4 in glioblastoma cells, a dual-targeting profile that distinguishes it from structurally related furanosesquiterpenes [1][3].

Why Curzerene Cannot Be Simply Substituted by Curzerenone, Furanodiene, or β-Elemene in Research and Sourcing


Curzerene belongs to the furanosesquiterpene class, yet three factors preclude its interchangeable use with structural analogs. First, curzerene is the thermal Cope rearrangement product of furanodiene and isofuranodiene; GC-based analysis routinely overestimates curzerene content because precursors rearrange on-column, meaning that what is sold as 'curzerene-rich oil' may contain predominantly isofuranodiene in its native state [1][2]. Second, curzerene's dual inhibition of GSTA1 and GSTA4 is not replicated by curzerenone (the ketone analog) or β-elemene, which lack reported activity against both isoforms [3][4]. Third, the antiproliferative potency of curzerene against SPC-A1 lung adenocarcinoma cells differs markedly from its activity in melanoma (SKMEL-19), exhibiting an ~9-fold difference in IC₅₀ that reflects tissue-specific selectivity not observed with all class members [4][5]. These factors make generic substitution scientifically unsound for studies requiring defined molecular pharmacology and accurate compositional attribution.

Curzerene (CAS 17910-09-7) Quantitative Differentiation Evidence Against Structural Analogs


Curzerene Exhibits ~4-Fold Molar Potency Advantage Over β-Elemene in SPC-A1 Lung Adenocarcinoma Cells at 48 Hours

In the MTT antiproliferative assay against SPC-A1 human lung adenocarcinoma cells, curzerene at 25 µM achieved an inhibition rate comparable to that of β-elemene at 100 µM, the positive control, representing an approximate 4-fold molar potency advantage [1]. The same study reported curzerene IC₅₀ values of 403.8, 154.8, and 47.01 µM at 24, 48, and 72 h, respectively, demonstrating pronounced time-dependent potency gains that are not equally characterized for β-elemene in this cellular context [1].

Lung adenocarcinoma Antiproliferative assay Sesquiterpene comparison

Curzerene Is a Dual GSTA1/GSTA4 Inhibitor, Whereas β-Elemene and Curzerenone Lack Reported Dual Isoform Targeting

Curzerene (6.25–100 µM, 48 h) significantly downregulated both GSTA1 protein and mRNA expression in SPC-A1 lung adenocarcinoma cells [1]. Independently, curzerene inhibited GSTA4 mRNA and protein expression in U251 and U87 glioblastoma cells in a time- and dose-dependent manner, correlating with reduced proliferation, migration, and invasion [2]. β-Elemene's primary anticancer mechanisms involve cell-cycle arrest and mitochondrial apoptosis without reported GSTA isoform targeting [3]. Curzerenone, the ketone analog of curzerene, has demonstrated cytotoxicity against MCF-7, Ca Ski, and HCT-116 cells but lacks published evidence of GSTA1 or GSTA4 modulation [4].

Glutathione S-transferase Drug resistance Glioblastoma

GC-Based Purity Analysis Overestimates Curzerene Content by Up to ~10-Fold Due to On-Column Cope Rearrangement of Isofuranodiene

In Smyrnium perfoliatum essential oil, HPLC-DAD analysis—which avoids thermal degradation—quantified isofuranodiene at 180.0 mg/g and curzerene at only 18.1 mg/g [1]. By contrast, GC-MS analysis of the same oil showed curzerene as the dominant peak because isofuranodiene undergoes quantitative [3.3]-sigmatropic Cope rearrangement to curzerene at injector and column temperatures [1][2]. This analytical artifact has been systematically documented across multiple plant matrices: Eugenia uniflora essential oil reported as containing 13.28% curzerene by GC-MS was shown to contain only 4.3% furanodiene as the true native component [3]. Comprehensive GC×GC studies confirm that furanodiene-to-curzerene thermal transformation proceeds to completion under standard GC temperature programs, rendering the precursor peak unobservable [4].

Analytical chemistry Quality control Essential oil standardization

Curzerene Displays ~9-Fold Greater Cytotoxic Potency in Melanoma (SKMEL-19) Than in Lung Adenocarcinoma (SPC-A1), Indicating Tissue-Type Selectivity

Curzerene exhibited an IC₅₀ of 5.17 µM against SKMEL-19 human melanoma cells in the MTT assay, with induction of apoptosis confirmed at 5.0 and 10.0 µM and decreased cell migration observed after 30 h [1]. This contrasts sharply with curzerene's IC₅₀ of 47.01 µM at 72 h in SPC-A1 lung adenocarcinoma cells in a comparable MTT format [2], representing an approximately 9-fold potency differential. For context, in the same study, doxorubicin (positive control) showed IC₅₀ values of 0.28, 0.35, and 0.42 µM against ACP-03 (gastric), SKMEL-19 (melanoma), and HCT-116 (colon) cells, respectively, indicating that curzerene's differential is not merely an artifact of assay sensitivity [1].

Melanoma Cytotoxicity Tissue selectivity

Curzerene Demonstrates In Vivo Tumor Growth Inhibition at 135 mg/kg Without Significant Body Weight Loss or Organ Toxicity in Two Xenograft Models

In SPC-A1 cell-bearing nude mice, curzerene administered at 135 mg/kg daily significantly inhibited tumor growth, and body mass and organ histology were not significantly affected, suggesting a favorable therapeutic window [1]. In an independent glioblastoma orthotopic xenograft model, curzerene treatment significantly inhibited tumor growth and prolonged survival time of tumor-bearing nude mice [2]. For comparison, germacrone—another furanosesquiterpene from Curcuma species—has been associated with hepatotoxic effects at pharmacologically active doses in preclinical models, limiting its developability [3]. The curzerene chemotype essential oil of Eugenia uniflora also demonstrated low acute oral toxicity in mice, with no mortality or behavioral changes observed at doses up to 2000 mg/kg [4].

Xenograft In vivo efficacy Safety margin

Curzerene (CAS 17910-09-7): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Lung Adenocarcinoma Drug Discovery: Prioritizing Curzerene Over β-Elemene in SPC-A1-Based Screening Cascades

For research groups employing SPC-A1 human lung adenocarcinoma cells as a primary screening model, curzerene offers a quantifiable potency advantage: 25 µM curzerene produces an antiproliferative effect equivalent to 100 µM β-elemene [1]. This ~4-fold molar potency differential translates to lower compound consumption per screen and reduced solvent (DMSO) exposure. Procurement teams should specify curzerene with confirmed GSTA1 downregulation activity verified by Western blot or RT-PCR, as this mechanism is not replicated by β-elemene and represents a therapeutically relevant differentiation point [1].

Glioblastoma Research: Exploiting Curzerene's Unique GSTA4/mTOR Pathway Inhibition Not Shared by Curzerenone

Curzerene is the only furanosesquiterpene with published evidence of GSTA4 downregulation in U251 and U87 glioblastoma cells, coupled with mTOR pathway inhibition, MMP9 suppression, and in vivo survival prolongation in orthotopic xenograft models [2][3]. Curzerenone and furanodiene lack any reported activity against this pathway. Researchers investigating glutathione-mediated chemoresistance in glioblastoma should specifically request curzerene rather than generic 'Curcuma sesquiterpene fractions,' as the GSTA4-targeting activity is compound-specific and cannot be assumed for structural analogs.

Melanoma-Focused Cytotoxicity Screening: Capitalizing on Curzerene's ~9-Fold Selectivity for SKMEL-19 Over SPC-A1

Curzerene demonstrates an IC₅₀ of 5.17 µM against SKMEL-19 melanoma cells with confirmed apoptosis induction and migration inhibition [4]. This single-digit micromolar potency contrasts with its 47.01 µM IC₅₀ in SPC-A1 lung cancer cells [1], indicating that curzerene may be a more productive hit in melanoma-focused phenotypic screens. Procurement for melanoma programs should prioritize curzerene sourced from authenticated Curcuma longa or Eugenia uniflora curzerene chemotype, with HPLC-DAD-verified purity to avoid isofuranodiene contamination that could confound structure-activity interpretation [5].

Essential Oil Standardization and Quality Control: Mandating HPLC-DAD Instead of GC-Only Purity Certificates

Any procurement of curzerene-rich essential oils or purified curzerene for bioactivity studies must address the Cope rearrangement artifact. GC-only certificates of analysis are scientifically insufficient because isofuranodiene and furanodiene rearranged thermally to curzerene, inflating apparent curzerene content by up to ~10-fold [5][6]. Industrial users developing botanical reference materials or conducting QC on myrrh or Eugenia uniflora oils should mandate orthogonal HPLC-DAD or ¹³C-NMR quantification to distinguish native curzerene from its thermolabile precursors. This is particularly critical for regulatory submissions where accurate compositional attribution is required [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Curzerene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.